N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Overview
Description
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as THFA-HMDA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of ethylenediamine and has been used in various fields such as medicine, chemistry, and materials science.
Scientific Research Applications
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively used in scientific research due to its unique properties. It has been used as a crosslinking agent for hydrogels, which are used in tissue engineering and drug delivery. N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been used as a chiral selector in chromatography, which is used to separate enantiomers of various compounds. Additionally, N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a ligand for metal ions, which is used in catalysis and material science.
Mechanism of Action
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a bifunctional compound, which means that it can form two covalent bonds with other molecules. The primary amine group of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can react with carboxylic acids, forming an amide bond. The secondary amine group of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can react with aldehydes and ketones, forming an imine bond. This unique property of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide makes it an excellent crosslinking agent for hydrogels.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is non-toxic and biocompatible, making it an excellent candidate for tissue engineering and drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its ability to crosslink hydrogels under mild conditions. This property allows for the formation of hydrogels with high porosity and tunable mechanical properties. Additionally, N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is non-toxic and biocompatible, making it an excellent candidate for tissue engineering and drug delivery applications. However, one of the limitations of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its low yield during the synthesis process. This limitation can be overcome by optimizing the reaction conditions and using a more efficient catalyst.
Future Directions
For N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide research include studying its biochemical and physiological effects, optimizing the synthesis process, and using it in the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-5-2-4-11-9(14)10(15)12-7-8-3-1-6-16-8/h8,13H,1-7H2,(H,11,14)(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZIMJLLQWWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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